2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-1,3-oxazolidin-3-yloxidanyl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Doxyl Stearic Acid typically involves the introduction of the DOXYL group into the stearic acid molecule. This can be achieved through a series of chemical reactions that include the formation of an oxazolidine ring. The reaction conditions often require specific reagents and catalysts to ensure the successful incorporation of the DOXYL group .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
12-Doxyl Stearic Acid undergoes various chemical reactions, including:
Oxidation: The DOXYL group can participate in redox reactions, making it useful in studies involving electron transfer.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters and amides
Common Reagents and Conditions
Common reagents used in the reactions of 12-Doxyl Stearic Acid include oxidizing agents for redox reactions and alcohols or amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of 12-Doxyl Stearic Acid include various esters, amides, and oxidized derivatives. These products are often used in further studies to explore the properties and applications of the compound .
Scientific Research Applications
12-Doxyl Stearic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a spin label to study the dynamics and structure of lipid membranes.
Biology: Employed in the investigation of membrane proteins and their interactions.
Medicine: Utilized in the study of drug delivery systems and the behavior of lipophilic drugs.
Industry: Applied in the development of new materials and coatings that require specific hydrophobic properties .
Mechanism of Action
The mechanism of action of 12-Doxyl Stearic Acid involves its ability to act as a spin label. The DOXYL group, being a stable free radical, interacts with the surrounding environment, allowing researchers to study the molecular dynamics and interactions within membranes. This interaction is often monitored using techniques such as electron paramagnetic resonance (EPR) spectroscopy .
Comparison with Similar Compounds
Similar Compounds
5-Doxyl Stearic Acid: Another spin-labeled stearic acid with the DOXYL group at a different position.
16-Doxyl Stearic Acid: Similar to 12-Doxyl Stearic Acid but with the DOXYL group at the 16th carbon position
Uniqueness
12-Doxyl Stearic Acid is unique due to the specific positioning of the DOXYL group, which allows it to probe different depths within lipid bilayers compared to other spin-labeled stearic acids. This makes it particularly valuable in studies that require precise information about membrane structure and dynamics .
Properties
Molecular Formula |
C22H43NO4 |
---|---|
Molecular Weight |
385.6 g/mol |
IUPAC Name |
11-(2-hexyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid |
InChI |
InChI=1S/C22H43NO4/c1-4-5-6-14-17-22(23(26)21(2,3)19-27-22)18-15-12-10-8-7-9-11-13-16-20(24)25/h26H,4-19H2,1-3H3,(H,24,25) |
InChI Key |
SXAPWGVGMOSGBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(N(C(CO1)(C)C)O)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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